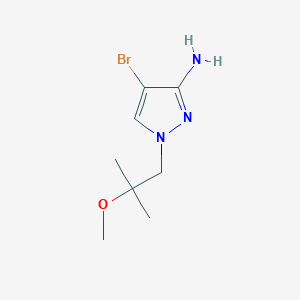![molecular formula C11H13N3S B13311117 6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13311117.png)
6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is an organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with a methyl group and an amine group, which is further linked to a thiazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting 4-methylthiosemicarbazide with α-haloketones under acidic conditions.
Coupling with pyridine: The thiazole derivative is then coupled with 3-chloromethyl-6-methylpyridine in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine: Similar structure but with a different position of the amine group.
6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-4-amine: Another positional isomer.
4-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine: Similar structure with a different substitution pattern.
Uniqueness
The unique positioning of the functional groups in 6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine provides distinct chemical and biological properties compared to its isomers. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H13N3S/c1-8-3-4-10(5-12-8)13-6-11-9(2)14-7-15-11/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
VWEYZNNSMHWKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=C(N=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



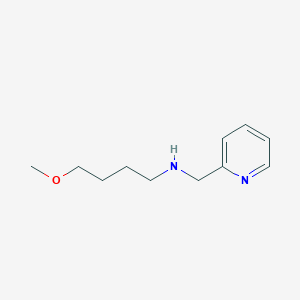
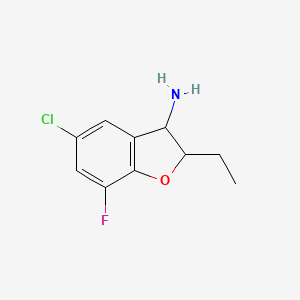
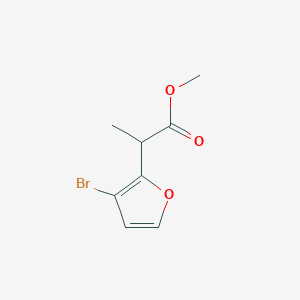
![3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13311070.png)

![1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B13311083.png)
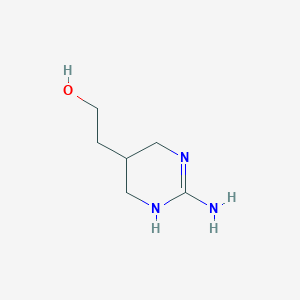

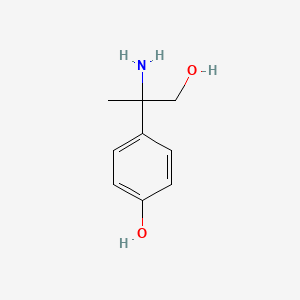
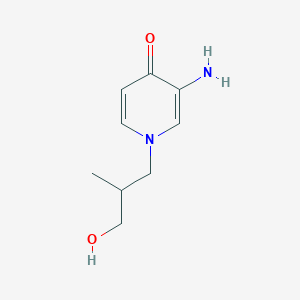
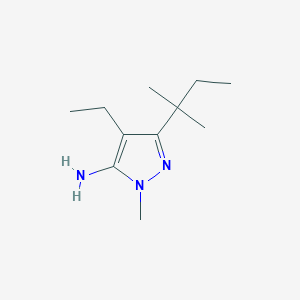
amine](/img/structure/B13311125.png)
